molecular formula C19H18F3NO4 B2937473 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795089-88-1

6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Número de catálogo: B2937473
Número CAS: 1795089-88-1
Peso molecular: 381.351
Clave InChI: DYSZGCGUXVNTCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one features a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy group at position 4. The piperidine ring is further acylated with a 3-(trifluoromethyl)benzoyl moiety. This structure is characterized by:

  • Molecular formula: C₂₀H₂₀F₃NO₄ (average mass: 395.377 g/mol; monoisotopic mass: 395.1344 g/mol) .
  • Key functional groups: The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyran-2-one core contributes to hydrogen-bonding interactions.

Propiedades

IUPAC Name

6-methyl-4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-12-9-16(11-17(24)26-12)27-15-5-7-23(8-6-15)18(25)13-3-2-4-14(10-13)19(20,21)22/h2-4,9-11,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSZGCGUXVNTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-Methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyranone ring, a piperidine moiety, and a trifluoromethylbenzoyl group. Its molecular formula is C18H18F3N1O3C_{18}H_{18}F_3N_1O_3, with a molecular weight of approximately 357.34 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Research indicates that compounds similar to 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer progression. For instance, benzoylpiperidine derivatives have demonstrated potent inhibition of monoacylglycerol lipase (MAGL) with IC50 values in the low micromolar range, suggesting potential anti-cancer activity .
  • Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways such as the PI3K/AKT pathway, which is crucial in regulating cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy .

Antitumor Effects

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For example:

  • Breast Cancer Cells : IC50 values ranged from 7.9 to 92 µM against different human breast cancer cell lines.
  • Colorectal Cancer Cells : Similar inhibitory effects were noted, indicating broad-spectrum anti-cancer properties .

Anti-inflammatory Properties

Compounds related to this structure have also shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Case Studies

Several studies highlight the efficacy of compounds structurally related to 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one:

  • Study on MAGL Inhibition :
    • Researchers synthesized various benzoylpiperidine derivatives and tested their inhibitory effects on MAGL.
    • Compound 20 , which bears structural similarities to our target compound, exhibited an IC50 value of 80 nM against MAGL, demonstrating significant selectivity for this enzyme over others .
  • Combination Therapy Studies :
    • A combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (a hyaluronan synthesis inhibitor) was tested alongside similar compounds.
    • Results showed enhanced antitumor effects compared to monotherapies, suggesting synergistic potential when used with other agents targeting the same pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogs
Compound ID Core Structure Key Substituents Functional Group Reference
Target Compound Pyran-2-one 6-methyl, 4-(piperidin-4-yloxy) with 3-(trifluoromethyl)benzoyl Benzamide
7k () Imidazolidin-2-one 3-Fluoro-4-(trifluoromethyl)benzoyl on piperidine Benzamide
7l () Imidazolidin-2-one 3-(Trifluoromethyl)benzoyl on piperidine Benzamide
14c () Imidazolidin-2-one 3-Fluoro-4-(trifluoromethyl)benzoyl on piperidine with phenoxy linkage Benzamide
BF90390 () Pyran-2-one 6-methyl, 4-(piperidin-4-yloxy) with 3-(phenylsulfanyl)propanoyl Thioether-linked amide
Example 28 () Pyrimidine-cyclopentane 6-(Trifluoromethyl)pyrimidin-4-yl on piperazine, cyclopentane backbone Sulfonamide

Key Observations :

  • Substituent Position : The trifluoromethyl group in the target compound is at the 3-position of the benzoyl group, whereas analogs like 7k and 14c feature 4-position CF₃ substitutions, which may influence steric interactions .
  • Functional Groups: BF90390 replaces the benzoyl group with a phenylsulfanyl-propanoyl moiety, introducing a sulfur atom that could modulate electronic properties .

Key Observations :

  • Higher yields (e.g., 66.4% for 7k) are associated with electron-withdrawing substituents like fluorine and CF₃, which may stabilize intermediates .
  • Lower yields (e.g., 35.2% for 14c) suggest challenges in coupling sterically hindered groups .

Spectroscopic and Mass Spectrometry Data

HRMS and NMR data highlight structural differences (Table 3).

Table 3: Spectroscopic Comparison
Compound ID HRMS [M+H]+ (m/z) ¹H-NMR Key Shifts (δ, ppm) Reference
Target Compound Not reported Not available in evidence
7k () 465.1835 8.02 (d, J=8.4 Hz, aromatic), 4.35 (m, piperidine)
7l () 447.1930 8.21 (s, aromatic), 3.98 (m, piperidine)
14c () 452.1519 7.89 (d, J=8.0 Hz, aromatic), 4.60 (m, piperidine)

Key Observations :

  • Aromatic protons in trifluoromethyl-substituted compounds (e.g., 7k, δ=8.02 ppm) are deshielded compared to non-CF₃ analogs .
  • Piperidine protons resonate between δ=3.98–4.60 ppm, consistent with conformational flexibility .

Role of Trifluoromethyl Groups

The CF₃ group is a common feature in the target compound and analogs (7k, 7l, 14c). Its strong electron-withdrawing nature enhances:

  • Lipophilicity : Increased logP values, improving membrane permeability.
  • Metabolic Stability : Resistance to oxidative degradation due to C-F bond strength .

However, positional isomers (3-CF₃ vs. 4-CF₃) may exhibit divergent biological activities due to altered steric and electronic profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.